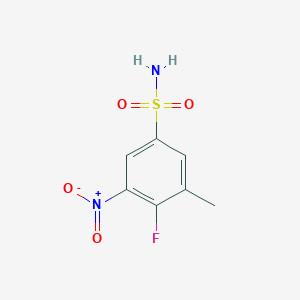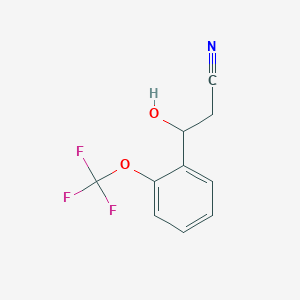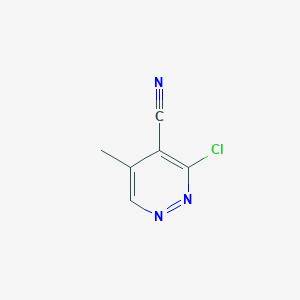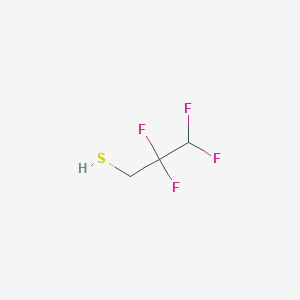
2,2,3,3-Tetrafluoropropane-1-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2,3,3-Tetrafluoropropane-1-thiol is a fluorinated thiol compound with the molecular formula C₃H₄F₄S It is characterized by the presence of four fluorine atoms and a thiol group attached to a propane backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3,3-Tetrafluoropropane-1-thiol typically involves the fluorination of a suitable precursor, such as 1-propanethiol, using fluorinating agents like sulfur tetrafluoride (SF₄) or hydrogen fluoride (HF). The reaction conditions often require controlled temperatures and pressures to ensure selective fluorination at the desired positions on the propane backbone.
Industrial Production Methods
Industrial production of this compound may involve large-scale fluorination processes using advanced fluorination techniques. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry.
Chemical Reactions Analysis
Types of Reactions
2,2,3,3-Tetrafluoropropane-1-thiol can undergo several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.
Substitution: Nucleophilic substitution reactions may involve reagents like sodium hydroxide (NaOH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2,2,3,3-Tetrafluoropropane-1-thiol has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential interactions with biological molecules due to its unique fluorinated structure.
Medicine: Explored for its potential use in drug development and as a probe in biochemical studies.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which 2,2,3,3-Tetrafluoropropane-1-thiol exerts its effects involves interactions with molecular targets through its thiol group and fluorinated backbone. The thiol group can form covalent bonds with electrophilic centers, while the fluorine atoms can influence the compound’s reactivity and stability. These interactions can affect various molecular pathways and processes.
Comparison with Similar Compounds
Similar Compounds
2,2,3,3-Tetrafluoropropane-1-ol: A similar compound with a hydroxyl group instead of a thiol group.
2,2,3,3-Tetrafluoropropane: A fluorinated propane without the thiol group.
Uniqueness
2,2,3,3-Tetrafluoropropane-1-thiol is unique due to the presence of both fluorine atoms and a thiol group, which imparts distinct chemical properties and reactivity. This combination makes it valuable for specific applications where both fluorination and thiol functionality are desired.
Properties
CAS No. |
914652-53-2 |
|---|---|
Molecular Formula |
C3H4F4S |
Molecular Weight |
148.12 g/mol |
IUPAC Name |
2,2,3,3-tetrafluoropropane-1-thiol |
InChI |
InChI=1S/C3H4F4S/c4-2(5)3(6,7)1-8/h2,8H,1H2 |
InChI Key |
SOLOKTZKIXFHPS-UHFFFAOYSA-N |
Canonical SMILES |
C(C(C(F)F)(F)F)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


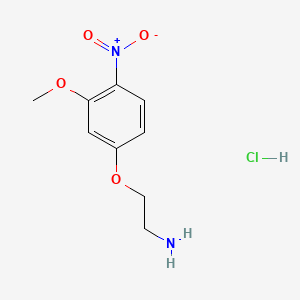
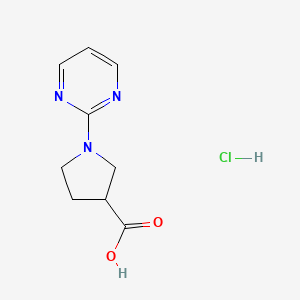
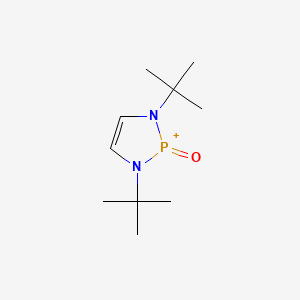
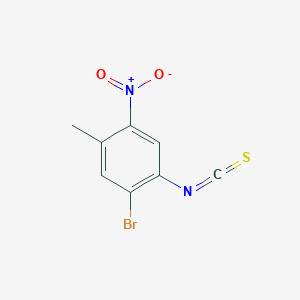
![13-Hydroxy-8,17-dioxatetracyclo[8.7.0.0^{2,7}.0^{11,16}]heptadeca-1(10),2(7),3,5,11(16),12,14-heptaen-9-one](/img/structure/B13516939.png)
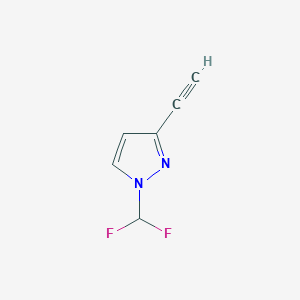
![2-{1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-1-yl}pyrimidinehydrochloride](/img/structure/B13516950.png)
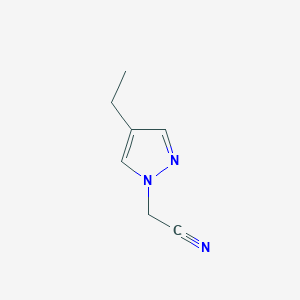
![2-{5H,6H,7H,8H-imidazo[1,2-a]pyridin-3-yl}ethan-1-aminedihydrochloride](/img/structure/B13516957.png)

